Anavenol

描述

属性

IUPAC Name |

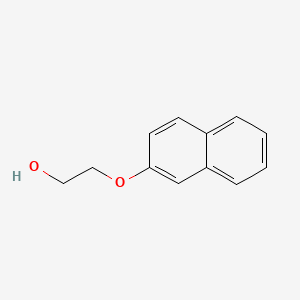

2-naphthalen-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPBZDSDFCDSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35545-57-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-naphthalenyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35545-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00870427 | |

| Record name | 2-(2-Naphthalenyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-20-9, 35545-57-4 | |

| Record name | 2-(2-Naphthoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Naphthyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anavenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Naphthalenyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-naphthyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-naphthalenyl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-NAPHTHYLOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7CUT7CCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abstract: Anavenol, a historical intravenous anesthetic agent, represents a unique formulation combining a central nervous system (CNS) depressant, thiopental (B1682321), with a CNS stimulant, bemegride (B1667925). The therapeutic rationale was to leverage the anesthetic properties of the barbiturate (B1230296) thiopental while mitigating its significant respiratory depression with the analeptic effects of bemegride. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on the opposing molecular interactions of its constituent compounds with the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and anesthetic research.

Introduction

The primary inhibitory neurotransmitter in the mammalian brain is γ-aminobutyric acid (GABA), which exerts its effects predominantly through the ionotropic GABA-A receptor, a ligand-gated chloride channel.[1] The fine-tuning of GABAergic neurotransmission is critical for maintaining the balance between neuronal excitation and inhibition. This compound's mechanism is a direct consequence of the pharmacodynamic antagonism between its two components at this crucial receptor complex.

-

Thiopental: A member of the thiobarbiturate class, thiopental is an ultra-short-acting CNS depressant.[2] It induces hypnosis and anesthesia by enhancing the effect of GABA at the GABA-A receptor.

-

Bemegride: Classified as a central nervous system stimulant and analeptic, bemegride was historically used as an antidote for barbiturate poisoning.[3][4] It functions by antagonizing the effects of barbiturates at the GABA-A receptor.

This guide will dissect the individual molecular actions of thiopental and bemegride before examining their integrated effect on CNS function.

Molecular Mechanism of Action

The core of this compound's action lies in the dynamic and opposing modulation of the GABA-A receptor by its two components.

Thiopental: Positive Allosteric Modulation

Thiopental functions as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor complex distinct from the GABA binding site. This binding does not typically open the channel directly at clinical concentrations but rather potentiates the effect of GABA. The mechanism involves increasing the duration of the chloride channel opening in response to GABA binding.[1] This prolonged influx of chloride ions (Cl⁻) leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and resulting in widespread CNS depression, manifesting as sedation and anesthesia. At higher concentrations, thiopental can directly activate the GABA-A receptor, acting as a GABA-mimetic.

References

- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Actions of steroids and bemegride on the GABAA receptor of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of β-Naphthoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for β-Naphthoxyethanol (2-(2-Naphthoxy)ethanol), a significant chemical intermediate. The document details established synthesis protocols, including the Williamson ether synthesis with various reagents and phase-transfer catalysis, alongside robust purification techniques such as recrystallization and vacuum distillation. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Synthesis of β-Naphthoxyethanol

The primary and most widely utilized method for the synthesis of β-Naphthoxyethanol is the Williamson ether synthesis. This method involves the reaction of a naphthoxide ion with an electrophile, typically a haloethanol or a cyclic carbonate. Greener synthetic approaches employing phase-transfer catalysis have also been developed to improve reaction efficiency and minimize environmental impact.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and reliable method for preparing ethers.[1] The reaction proceeds via an SN2 mechanism where a nucleophilic alkoxide or phenoxide ion displaces a halide or other suitable leaving group from an organohalide.[2] For the synthesis of β-Naphthoxyethanol, 2-naphthol (B1666908) is first deprotonated with a base to form the more nucleophilic 2-naphthoxide ion, which then reacts with an electrophilic two-carbon unit.[3]

1.1.1. Synthesis using 2-Chloroethanol (B45725)

A common route involves the reaction of 2-naphthol with 2-chloroethanol in the presence of a base.

-

Reaction Scheme: C₁₀H₇OH + ClCH₂CH₂OH + NaOH → C₁₀H₇OCH₂CH₂OH + NaCl + H₂O

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF).

-

Add an equimolar amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to the solution to form the 2-naphthoxide salt.[4]

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of 2-chloroethanol to the reaction mixture.

-

Heat the mixture to reflux (typically 70-110°C, depending on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and pour it into an excess of water to precipitate the crude product.[4]

-

Isolate the crude β-Naphthoxyethanol by vacuum filtration and wash with cold water to remove inorganic salts and unreacted base.

-

1.1.2. Synthesis using Ethylene (B1197577) Carbonate

An alternative and often higher-yielding method utilizes ethylene carbonate as the electrophile. This approach avoids the use of halogenated compounds.

-

Reaction Scheme: C₁₀H₇OH + (CH₂O)₂CO + NaOH → C₁₀H₇OCH₂CH₂OH + CO₂ + H₂O

-

Experimental Protocol:

-

In a reaction vessel, dissolve 2-naphthol in a solvent like dimethylformamide (DMF).

-

Add sodium hydroxide and stir to form the sodium 2-naphthoxide. A portion of the solvent may be distilled off to remove water formed during this step.

-

Add 1-1.5 molar equivalents of ethylene carbonate to the mixture.

-

Heat the reaction mixture to 90-110°C for 2-4 hours.

-

After cooling, add water to hydrolyze any remaining ethylene carbonate and precipitate the product.

-

The crude product is then collected by filtration. This method has been reported to achieve yields of over 98%.

-

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) offers a green and efficient alternative to conventional Williamson ether synthesis.[5][6] This method facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the 2-naphthol and alkylating agent) by using a phase-transfer catalyst to transport the nucleophile across the phase boundary.[6]

-

Reaction Scheme: C₁₀H₇OH (org) + ClCH₂CH₂OH (org) + NaOH (aq) --(PTC)--> C₁₀H₇OCH₂CH₂OH (org) + NaCl (aq) + H₂O (aq)

-

Experimental Protocol:

-

Combine 2-naphthol, 2-chloroethanol, and a suitable organic solvent (e.g., toluene (B28343) or chlorobenzene) in a reaction flask.

-

Add a catalytic amount of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a phosphonium (B103445) salt.

-

Add a concentrated aqueous solution of a base, such as sodium hydroxide.

-

Stir the biphasic mixture vigorously at a moderate temperature (e.g., 60-80°C).

-

Monitor the reaction by TLC. The use of PTC often leads to faster reaction rates and milder conditions.

-

Upon completion, separate the organic layer, wash it with water to remove the catalyst and residual base, and then evaporate the solvent to obtain the crude product.

-

Purification of β-Naphthoxyethanol

The crude β-Naphthoxyethanol obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvents. The two most common and effective purification methods are recrystallization and vacuum distillation.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[7] The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

-

Experimental Protocol:

-

Dissolve the crude β-Naphthoxyethanol in a minimum amount of hot solvent. Ethanol is a commonly used solvent for this purpose. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[7]

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[7]

-

Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel.[3]

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the purified β-Naphthoxyethanol in a desiccator or a vacuum oven to remove residual solvent.

-

Vacuum Distillation

Vacuum distillation is employed for the purification of high-boiling point liquids that may decompose at their atmospheric boiling point.[8][9] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature.[8][9]

-

Experimental Protocol:

-

Set up a vacuum distillation apparatus, ensuring all glassware is free of cracks and can withstand the vacuum.

-

Place the crude β-Naphthoxyethanol in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level.

-

Heat the distillation flask gently. The boiling point of β-Naphthoxyethanol under vacuum will depend on the pressure. For example, at a pressure of a few mmHg, the boiling point will be significantly lower than its atmospheric boiling point.

-

Collect the fraction that distills at a constant temperature, which corresponds to the purified β-Naphthoxyethanol.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and purification of β-Naphthoxyethanol.

Table 1: Comparison of β-Naphthoxyethanol Synthesis Methods

| Synthesis Method | Reagents | Base | Solvent | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) |

| Williamson (Haloethanol) | 2-Naphthol, 2-Chloroethanol | NaOH or K₂CO₃ | Ethanol or DMF | 70 - 110 | 1 - 35 | Variable |

| Williamson (Ethylene Carbonate) | 2-Naphthol, Ethylene Carbonate | NaOH | DMF | 90 - 110 | 2 - 4 | >98 |

| Phase-Transfer Catalysis | 2-Naphthol, 2-Chloroethanol | NaOH (aq) | Toluene or Chlorobenzene | 60 - 80 | Shorter than conventional | Generally high |

Table 2: Physical and Spectroscopic Data of β-Naphthoxyethanol

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Melting Point | Not specified in provided results |

| Boiling Point (at reduced pressure) | Dependent on pressure |

| ¹H NMR (Predicted) | |

| Aromatic Protons | δ ~7.1-7.8 ppm (multiplets) |

| -OCH₂- | δ ~4.2 ppm (triplet) |

| -CH₂OH | δ ~4.0 ppm (triplet) |

| -OH | Variable (broad singlet) |

| ¹³C NMR (Predicted) | |

| Aromatic Carbons | δ ~106-157 ppm |

| -OCH₂- | δ ~69 ppm |

| -CH₂OH | δ ~61 ppm |

Note: NMR data are predictions and may vary depending on the solvent and experimental conditions.[10]

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of β-Naphthoxyethanol.

Caption: Purification workflows for β-Naphthoxyethanol.

Conclusion

This technical guide has detailed the primary methods for the synthesis and purification of β-Naphthoxyethanol. The Williamson ether synthesis, particularly with ethylene carbonate, offers a high-yield route, while phase-transfer catalysis presents a greener alternative with milder reaction conditions. Effective purification can be achieved through either recrystallization from ethanol or vacuum distillation, depending on the scale and desired final form of the product. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field, enabling the efficient and high-purity production of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 6. francis-press.com [francis-press.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Pharmacological Profile of β-Naphthoxyethanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

β-Naphthoxyethanol, a chemical entity with a historical footprint in metabolic studies, presents a sparse landscape in contemporary pharmacological literature. This technical guide endeavors to synthesize the available information on the pharmacological profile of β-Naphthoxyethanol, drawing from historical research and contextualizing its potential activities based on the pharmacology of structurally related compounds. The conspicuous absence of recent, detailed quantitative data necessitates a cautious and inferential approach to understanding its potential mechanisms of action and physiological effects. This document serves as a foundational resource, highlighting the significant knowledge gaps and underscoring the need for modern, comprehensive investigation into the pharmacology of this compound.

Introduction to β-Naphthoxyethanol

β-Naphthoxyethanol, also known as 2-(2-Naphthoxy)ethanol, is an aromatic ether. Structurally, it consists of a naphthalene (B1677914) ring linked to an ethanol (B145695) group via an ether bond. While its synthesis and basic chemical properties are established, its pharmacological profile remains largely uncharacterized in the public domain. Historical scientific interest primarily focused on its metabolic fate, with early studies providing a glimpse into its biotransformation.

Pharmacokinetics and Metabolism

The most definitive in-vivo data available for β-Naphthoxyethanol comes from a 1950 study on its metabolism in rabbits. This foundational research provides the primary basis for our understanding of its pharmacokinetic properties.

Metabolic Fate in Rabbits

A study published in the Biochemical Journal in 1950 investigated the metabolic pathway of β-Naphthoxyethanol when administered to rabbits. The research indicated that the compound is extensively metabolized, with a significant portion being excreted in the urine as β-naphthoxyacetic acid. This suggests an oxidative metabolic pathway. Another observed metabolite was a glucuronide conjugate of β-naphthoxyethanol, indicating that direct conjugation is also a route of elimination. Notably, the study did not find evidence of significant excretion of the parent compound unchanged, implying efficient metabolic clearance in this animal model.

Table 1: Summary of Metabolites of β-Naphthoxyethanol Identified in Rabbits

| Metabolite | Pathway |

| β-Naphthoxyacetic Acid | Oxidation |

| β-Naphthoxyethanol Glucuronide | Glucuronidation (Conjugation) |

Experimental Protocols: Metabolism Studies in Rabbits (Historical Account)

The following is a generalized description of the experimental methodology likely employed in the 1950 study, based on common practices of that era.

-

Animal Model: Rabbits were used as the in-vivo model.

-

Administration: β-Naphthoxyethanol was administered to the rabbits, likely through oral or parenteral routes.

-

Sample Collection: Urine was collected from the animals over a specified period.

-

Metabolite Isolation: The collected urine was subjected to chemical extraction procedures to isolate potential metabolites. This would have involved techniques such as solvent-solvent extraction and precipitation.

-

Metabolite Identification: The isolated compounds were identified using classical analytical methods of the time, which may have included melting point determination, elemental analysis, and comparison with synthesized reference standards.

Potential Pharmacological Activities (Inferred)

Due to the lack of direct pharmacological data for β-Naphthoxyethanol, its potential activities are inferred from the known pharmacology of structurally analogous compounds, particularly those possessing a naphthoxypropanolamine scaffold, which are known to interact with adrenergic receptors. It is crucial to emphasize that these are hypothetical activities and require experimental validation.

Potential β-Adrenergic Receptor Antagonism

A significant number of compounds containing a naphthoxy moiety linked to an alkyl chain with a hydroxyl and an amine group (naphthoxypropanolamines) are potent β-adrenergic receptor antagonists (β-blockers). Propranolol is the archetypal example of this structural class. Although β-Naphthoxyethanol lacks the amine group characteristic of classic β-blockers, its structural similarity to the core scaffold suggests that it might possess some affinity for β-adrenergic receptors.

A study on a series of substituted 3-amino-1-(5,6,7,8-tetrahydro-1-naphthoxy)-2-propanols demonstrated β-adrenergic blocking activity.[1] While β-Naphthoxyethanol itself was not evaluated in this study, the findings support the hypothesis that the naphthoxy group can be a key pharmacophore for β-adrenoceptor interaction. Any potential β-blocking activity of β-Naphthoxyethanol would likely be significantly weaker than that of established β-blockers due to the absence of the crucial amino group for high-affinity binding.

If β-Naphthoxyethanol were to act as a β-adrenergic antagonist, it would competitively inhibit the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors. This would lead to a downstream reduction in the activation of adenylyl cyclase, decreased production of cyclic AMP (cAMP), and consequently, a blunting of the physiological responses mediated by the β-adrenergic signaling cascade.

Caption: Hypothesized β-Adrenergic Antagonism by β-Naphthoxyethanol.

Potential Local Anesthetic Activity

Local anesthetics are drugs that block nerve conduction when applied locally to nerve tissue. Many local anesthetics are amphiphilic molecules containing an aromatic group, an intermediate chain (often an ester or amide), and a tertiary amine. While β-Naphthoxyethanol does not perfectly fit this classic structure, its lipophilic naphthalene ring and hydrophilic hydroxyl group give it amphiphilic character.

The mechanism of action of local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. By binding to a specific site within the channel pore, they prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials. Given its chemical structure, it is conceivable that β-Naphthoxyethanol could exhibit weak sodium channel blocking activity, which would be a prerequisite for any local anesthetic effect.

A typical in-vitro workflow to assess the potential sodium channel blocking activity of a compound like β-Naphthoxyethanol would involve electrophysiological techniques.

Caption: Workflow for In-Vitro Screening of Sodium Channel Blockade.

Toxicology

There is a significant lack of publicly available toxicological data for β-Naphthoxyethanol. Any handling of this compound should be done with appropriate personal protective equipment and safety precautions in a laboratory setting until comprehensive toxicity studies are conducted.

Conclusion and Future Directions

The current pharmacological profile of β-Naphthoxyethanol is largely incomplete. While historical metabolic data exists, there is a profound absence of modern, quantitative pharmacological studies. Based on structural similarities to known pharmacologically active classes of compounds, it is plausible that β-Naphthoxyethanol may possess weak β-adrenergic antagonist and/or local anesthetic properties.

To build a comprehensive and actionable pharmacological profile, the following experimental avenues are critical:

-

Receptor Binding Assays: A broad panel of receptor binding assays, with a primary focus on adrenergic and other G-protein coupled receptors, is necessary to identify potential molecular targets.

-

In-Vitro Functional Assays: Functional assays, such as cAMP accumulation assays for adrenergic receptors and electrophysiological studies on voltage-gated sodium channels, are required to determine the functional consequences of any receptor binding.

-

In-Vivo Cardiovascular Studies: In-vivo studies in animal models are needed to assess the effects of β-Naphthoxyethanol on cardiovascular parameters such as blood pressure and heart rate.

-

Comprehensive Toxicology Profiling: A full toxicological workup, including acute and chronic toxicity studies, is essential to determine the safety profile of the compound.

Without such systematic investigation, the pharmacological profile of β-Naphthoxyethanol remains a matter of speculation. This guide serves to highlight the current state of knowledge and to provide a roadmap for future research into this scientifically neglected chemical entity.

References

Despite its documented use as an analgesic for horses, a comprehensive public-domain analysis of the structure-activity relationship (SAR) of Anavenol, also known as β-Naphthoxyethanol, remains elusive. A thorough review of available scientific literature and chemical databases reveals a significant void in the understanding of how the molecular structure of this compound and its potential analogs influences their biological activity. This lack of publicly accessible data prevents the construction of a detailed technical guide on its SAR, including quantitative data, experimental protocols, and signaling pathway visualizations as initially intended.

This compound is identified as an agent capable of suppressing or relieving pain in horses.[1] Its chemical identity is β-Naphthoxyethanol, with the molecular formula C12H12O2 and a molecular weight of 188.22.[1] While its use in veterinary medicine is acknowledged, the specific biological targets and the mechanism by which it exerts its analgesic effects are not detailed in the public scientific literature.

The exploration for SAR data on this compound analogs, their synthesis, and activity profiles has proven fruitless. In contrast, detailed SAR studies are available for other compounds with analgesic and anti-inflammatory properties, such as Sevanol, a natural lignan (B3055560) that inhibits acid-sensing ion channels (ASICs).[2] For Sevanol, research has elucidated the dependence of its inhibitory activity on the number and availability of carboxyl groups and has even predicted its binding site on the ASIC1a channel.[2] This highlights the type of in-depth analysis that is currently absent for this compound.

Furthermore, general searches for structure-activity relationships often yield extensive research on various classes of compounds like flavonoids, ecdysteroids, and synthetic molecules, where systematic modifications of chemical structures have been correlated with changes in biological activity.[3][4][5][6][7] These studies typically involve the synthesis of a library of analogs and their evaluation in relevant biological assays, leading to the development of predictive models for drug design.[3][8][9][10][11]

The current publicly available information on this compound is limited to its identification, basic chemical properties, and its application in equine medicine.[1][12] There are no published studies detailing the synthesis of this compound analogs or the systematic evaluation of their efficacy. Consequently, it is not possible to generate the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to this compound's SAR.

This report serves to highlight a significant gap in the public scientific knowledge regarding the SAR of this compound. Further research, including the synthesis and biological evaluation of a series of this compound analogs, would be required to build the foundational data necessary for a comprehensive SAR analysis. Such studies would be invaluable for understanding its mechanism of action, potentially improving its therapeutic properties, and expanding its applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Habiterpenol Analogs. | Semantic Scholar [semanticscholar.org]

- 11. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro solubility and stability of Anavenol (β-Naphthoxyethanol) in dimethyl sulfoxide (B87167) (DMSO), a common solvent for stock solutions in biomedical research. This document summarizes available data, outlines detailed experimental protocols for solubility and stability assessment, and offers recommendations for optimal handling and storage of this compound solutions.

Core Concepts: Solubility and Stability in Drug Discovery

The solubility and stability of a compound in its stock solution are critical parameters in drug discovery and development. Inconsistent solubility can lead to inaccurate dosing and unreliable experimental results. Poor stability can result in the degradation of the active compound, leading to a loss of potency and the potential for confounding effects from degradation products. Therefore, a thorough understanding of a compound's behavior in its storage solvent is paramount for reproducible and accurate in vitro studies.

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO. However, the preparation of concentrated stock solutions may require specific handling procedures to ensure complete dissolution.

Data Summary: this compound Solubility in DMSO

| Parameter | Value | Conditions and Remarks |

| Maximum Solubility | 200 mg/mL (1062.59 mM) | Ultrasonic treatment may be necessary to achieve this concentration. It is recommended to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact solubility. |

| Appearance | Clear Solution | A properly prepared solution should be clear and free of particulates. |

Stability of this compound in DMSO

While specific, long-term quantitative stability data for this compound in DMSO is not extensively available in the public domain, general best practices for storing small molecules in DMSO can be applied to minimize degradation. The primary concerns for the stability of compounds in DMSO are hydrolysis (due to absorbed water), oxidation, and degradation from repeated freeze-thaw cycles.

General Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C or -80°C for long-term storage. | Low temperatures significantly slow down chemical degradation processes. |

| Aliquoting | Aliquot stock solutions into single-use volumes. | This minimizes the number of freeze-thaw cycles the main stock undergoes, which can accelerate degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | This reduces the risk of oxidation, particularly for sensitive compounds. |

| Light Exposure | Protect from light. | Light can induce photochemical degradation of certain compounds. |

| DMSO Quality | Use high-purity, anhydrous DMSO. | Water absorbed by DMSO can lead to hydrolysis of the stored compound. |

Experimental Protocols

To ensure the accuracy and reproducibility of in vitro experiments, it is crucial to follow standardized protocols for the preparation and handling of this compound-DMSO solutions. Furthermore, researchers can perform their own stability studies to determine the degradation kinetics under their specific laboratory conditions.

Protocol for Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the steps to prepare a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous, high-purity DMSO

-

Sterile, amber glass vial or polypropylene (B1209903) tube

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance and transfer it to the sterile vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

-

Initial Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes.

-

Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. Avoid excessive heating of the solution during sonication.

-

Final Inspection: Once the solution is clear and free of any visible particles, it is ready for use or storage.

-

Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in appropriate light-protected, airtight containers and store at -20°C or -80°C.

Diagram: Workflow for this compound Stock Solution Preparation

A Strategic Approach to Identifying and Validating the Protein Targets of β-Naphthoxyethanol

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of the protein targets of β-Naphthoxyethanol, a compound with potential biological activity. Given the current scarcity of public data on its specific molecular interactions, this document provides a detailed roadmap for researchers to elucidate its mechanism of action. The proposed workflow integrates established and advanced proteomic techniques with computational and biochemical methods to discover and characterize its binding partners, ultimately paving the way for further investigation into its therapeutic potential.

The following sections detail a hypothetical, yet robust, experimental plan, complete with methodologies, data presentation templates, and visual workflows designed to guide a research program aimed at uncovering the molecular targets of β-Naphthoxyethanol.

Overall Experimental Strategy

The proposed strategy employs a three-phase approach: Discovery , Validation , and Pathway Analysis . The discovery phase utilizes both an unbiased experimental method (Affinity Chromatography followed by Mass Spectrometry) and a computational approach (Reverse Docking) to generate a list of putative protein targets. The validation phase confirms these interactions using orthogonal biochemical and biophysical assays. Finally, the pathway analysis phase investigates the functional consequences of β-Naphthoxyethanol's interaction with its validated targets in a cellular context.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavenol, the proprietary name for a solution containing β-Naphthoxyethanol, holds a unique place in the history of veterinary medicine as an intravenous anesthetic agent for horses. Its use, primarily in the mid-20th century, represented an effort to move towards safer and more controllable methods of equine anesthesia compared to the often unpredictable and hazardous open-drop inhalation techniques of the time. This technical guide provides an in-depth review of the historical application of this compound in horses, compiling the limited available quantitative data, outlining experimental protocols as described in historical literature, and postulating its mechanism of action based on contemporary pharmacological principles.

Historical Context

The mid-20th century was a period of significant advancement in veterinary anesthesia. Practitioners sought alternatives to volatile agents like chloroform (B151607) and ether, which, while effective, posed considerable risks to both the patient and veterinary personnel. The introduction of intravenous anesthetics offered the promise of smoother inductions and better control over the depth of anesthesia. This compound emerged in this context, alongside other agents like chloral (B1216628) hydrate (B1144303) and barbiturates.

This compound was noted for its use in inducing light anesthesia suitable for operations of short duration in horses.[1][2] Historical accounts suggest it was considered for procedures where profound, long-lasting anesthesia was not required.

This compound and this compound K: Formulations and Clinical Use

This compound was a solution of β-Naphthoxyethanol. An improved formulation, known as "this compound K," was later introduced, which combined β-Naphthoxyethanol with a barbiturate (B1230296), specifically thialbarbitone (then known as "Kemithal").[3] This combination aimed to improve the quality and reliability of the anesthesia.

Quantitative Data

The available historical literature on this compound provides limited quantitative data. The following table summarizes the anecdotal and observational data that has been preserved. It is critical to note that these are not derived from modern, controlled clinical trials and should be interpreted with caution.

| Parameter | This compound | This compound K | Notes |

| Indication | Light anesthesia for short-duration operations in Thoroughbred horses.[1][2] | Anesthesia of short duration in horses. | The addition of a barbiturate in this compound K likely provided a more potent and reliable anesthetic effect. |

| Observed Effects | Light anesthesia.[1][2] | Appears to have significant advantages over this compound alone.[2] | Reports on this compound alone were mixed, with some finding the anesthesia unsatisfactory.[2] |

| Adverse Effects | Alarming respiratory and cardiovascular symptoms were observed in some cases.[2] | Danger of apnea (B1277953) during injection was slightly increased, while hyperpnea was greatly reduced.[2] | The predictability of the same dose in horses of similar weight and condition was found to be difficult.[2] |

Experimental Protocols

Detailed experimental protocols from the era of this compound's use are not well-documented in the format of modern scientific papers. However, based on descriptions of its administration, a general protocol can be reconstructed.

General Administration Protocol (Reconstructed)

-

Patient Preparation: The horse would be restrained, and an area over the jugular vein would be prepared for intravenous injection. Maintaining a quiet environment was emphasized to prevent excitement during induction.[2]

-

Anesthetic Administration: this compound or this compound K was administered via intravenous injection into the jugular vein.

-

Induction: The horse was expected to go down without a struggle.[2] Anti-backbreaking harnesses were sometimes used to prevent injury during induction.[2]

-

Recovery: The recovery phase was a period of concern, with the potential for excitement.

Postulated Mechanism of Action

The precise molecular mechanism of action for β-Naphthoxyethanol as an anesthetic has not been elucidated. However, based on the general principles of anesthetic action understood today, a plausible signaling pathway can be hypothesized. General anesthetics are known to exert their effects by modulating the activity of ligand-gated ion channels in the central nervous system, particularly enhancing inhibitory neurotransmission and reducing excitatory neurotransmission.[4][5]

The primary inhibitory neurotransmitter in the brain is gamma-aminobutyric acid (GABA). Many anesthetic agents potentiate the effect of GABA at the GABA-A receptor, a ligand-gated chloride channel.[4][5] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Conversely, excitatory neurotransmission is primarily mediated by the neurotransmitter glutamate (B1630785) acting on receptors such as the N-methyl-D-aspartate (NMDA) receptor. Some anesthetics are known to inhibit NMDA receptor function, reducing neuronal excitation.[4][6]

Given its function as a general anesthetic, it is likely that β-Naphthoxyethanol interacts with one or both of these systems.

Caption: Postulated signaling pathway for this compound's anesthetic effect.

Experimental Workflow

The workflow for evaluating an anesthetic agent like this compound in a research or clinical setting, reconstructed from historical practices and modern standards, would follow a logical progression from preparation to post-anesthetic observation.

Caption: A logical workflow for equine anesthesia experiments.

Conclusion

This compound represents an important, albeit not entirely successful, step in the evolution of equine anesthesia. The transition to intravenous agents marked a significant effort to improve safety and control. However, the lack of predictability and the occurrence of adverse respiratory and cardiovascular events, as noted in historical accounts, likely contributed to its eventual replacement by more modern and reliable anesthetics. The surviving literature provides a fascinating glimpse into the challenges and innovations of veterinary practice in the mid-20th century. For modern researchers, the story of this compound underscores the critical importance of rigorous, quantitative evaluation of anesthetic agents to ensure patient safety and predictable clinical outcomes. The paucity of detailed data from its era of use also highlights the value of comprehensive documentation in scientific and clinical research.

References

- 1. vet.k-state.edu [vet.k-state.edu]

- 2. maaz.ihmc.us [maaz.ihmc.us]

- 3. Modern Injectable Anesthesia for Adult Horses [ouci.dntb.gov.ua]

- 4. Anaesthesia of the horse [ouci.dntb.gov.ua]

- 5. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paeonol: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of β-Naphthoxyethanol in Neuroprotection: A Theoretical and Methodological Guide

Disclaimer: As of the latest literature review, there is a significant absence of direct scientific research on the neuroprotective effects of β-Naphthoxyethanol. This document, therefore, presents a theoretical framework and a methodological guide for future investigation into its potential. The proposed mechanisms and experimental designs are based on the known neuroprotective roles of related compounds and general principles of neuropharmacology. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this novel area.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and the neuronal damage resulting from stroke represent a growing global health crisis with limited therapeutic options. The search for novel neuroprotective agents that can mitigate neuronal cell death and dysfunction is of paramount importance.[1][2] Neuroprotective strategies often focus on counteracting key pathological processes, including oxidative stress, neuroinflammation, and apoptosis.[1][3][4] While numerous compounds are under investigation, the potential of many synthetic molecules remains unexplored. β-Naphthoxyethanol, a compound with a naphthalene-based structure, presents an intriguing candidate for neuroprotective research due to the established bioactivity of related naphthalene (B1677914) derivatives and the known effects of its constituent chemical moieties. This guide will explore the hypothetical neuroprotective mechanisms of β-Naphthoxyethanol and provide a comprehensive overview of the experimental protocols required to validate these hypotheses.

Hypothetical Neuroprotective Mechanisms of β-Naphthoxyethanol

Given the chemical structure of β-Naphthoxyethanol, which combines a naphthyl group with an ethanol (B145695) tail, its potential neuroprotective actions can be hypothesized to stem from several key mechanisms. Naphthoquinone derivatives, for instance, have been shown to possess antioxidant properties.[5] Furthermore, ethanol has been studied for its complex and dose-dependent effects on the central nervous system, which include modulation of neurotransmitter systems and, in some contexts, preconditioning-induced neuroprotection.[6][7]

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in a variety of neurological disorders.[8][9] It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them.

Potential Mechanisms:

-

Direct ROS Scavenging: The aromatic naphthalene ring in β-Naphthoxyethanol could potentially act as a free radical scavenger, directly neutralizing harmful ROS.

-

Upregulation of Antioxidant Enzymes: The compound might activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key regulator of endogenous antioxidant defenses.[10] Activation of Nrf2 leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.[5][11]

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases and contributes to neuronal injury.[12][13][14]

Potential Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: β-Naphthoxyethanol could potentially suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by inhibiting key signaling pathways like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[15][16]

-

Microglial Polarization: It might promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is associated with tissue repair and debris clearance.

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical mechanism of neuronal loss in neurodegenerative conditions.[17][18][19]

Potential Mechanisms:

-

Modulation of Bcl-2 Family Proteins: The compound could potentially influence the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bcl-2/Bax ratio would favor cell survival.[14][20]

-

Inhibition of Caspase Activation: By preventing the release of cytochrome c from the mitochondria, β-Naphthoxyethanol could inhibit the activation of the caspase cascade, particularly the executioner caspase-3, which is a key mediator of apoptosis.[18][19]

Proposed Experimental Workflow for Investigating β-Naphthoxyethanol

The following diagram outlines a logical workflow for the preclinical evaluation of β-Naphthoxyethanol's neuroprotective potential.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the neuroprotective effects of β-Naphthoxyethanol.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed neuronal cells (e.g., SH-SY5Y, HT22) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of β-Naphthoxyethanol for 24-48 hours to determine its intrinsic toxicity.

-

For neuroprotection studies, pre-treat cells with β-Naphthoxyethanol for a specified duration before inducing toxicity with an agent like hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta (Aβ) oligomers.

-

After the toxic insult, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Lactate Dehydrogenase (LDH) Assay:

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

After treatment, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant.

-

Measure the absorbance according to the manufacturer's instructions. Increased LDH activity in the supernatant corresponds to increased cell death.

-

2. Measurement of Oxidative Stress

-

Intracellular ROS Assay (using DCFH-DA):

-

Plate neuronal cells in a 96-well black plate.

-

Treat cells with β-Naphthoxyethanol followed by a pro-oxidant stimulus (e.g., H₂O₂).

-

Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubate in the dark.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates higher levels of intracellular ROS.

-

-

Glutathione (B108866) (GSH) Assay:

-

After treatment, lyse the cells and collect the protein lysate.

-

Use a commercial GSH assay kit to measure the levels of reduced glutathione. This is often a colorimetric assay that measures the reaction of GSH with a specific chromophore.

-

Normalize the GSH levels to the total protein concentration of the sample.

-

3. Apoptosis Assays

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

Grow and treat cells on glass coverslips.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent-based solution.

-

Perform the TUNEL assay using a commercial kit, which labels the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

-

-

Western Blot for Apoptosis-Related Proteins:

-

Treat cells and extract total protein using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with non-fat milk or bovine serum albumin.

-

Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

-

In Vivo Models

1. Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

-

Anesthetize the animal (e.g., rat or mouse).

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament for a defined period (e.g., 60-90 minutes).

-

Reperfuse by withdrawing the filament.

-

Administer β-Naphthoxyethanol (intravenously or intraperitoneally) at a predetermined dose and time point (e.g., before, during, or after ischemia).

-

Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

-

At the end of the experiment, euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume. Further sections can be used for histopathological and immunohistochemical analysis.

2. Behavioral Tests for Cognitive Function (e.g., in an Alzheimer's Disease Model)

-

Morris Water Maze:

-

Use a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

-

Treat the mice with β-Naphthoxyethanol or vehicle over a chronic period.

-

Train the mice in a circular pool of opaque water to find a hidden platform.

-

Record the escape latency (time to find the platform) and the path length over several days of training.

-

Conduct a probe trial where the platform is removed and measure the time spent in the target quadrant. Improved performance in the treated group would suggest cognitive enhancement.

-

Quantitative Data Presentation

The following tables provide a template for organizing the quantitative data that would be generated from the proposed experiments.

Table 1: In Vitro Neuroprotective Efficacy of β-Naphthoxyethanol against H₂O₂-Induced Toxicity in SH-SY5Y Cells

| Treatment Group | Cell Viability (%) (MTT Assay) | LDH Release (%) (LDH Assay) | Intracellular ROS (%) (DCFH-DA Assay) |

| Control | 100 ± 5.2 | 5.1 ± 1.3 | 100 ± 8.1 |

| H₂O₂ (100 µM) | 45.3 ± 4.1 | 89.5 ± 6.7 | 250.7 ± 15.3 |

| β-NE (1 µM) + H₂O₂ | Data to be generated | Data to be generated | Data to be generated |

| β-NE (5 µM) + H₂O₂ | Data to be generated | Data to be generated | Data to be generated |

| β-NE (10 µM) + H₂O₂ | Data to be generated | Data to be generated | Data to be generated |

β-NE: β-Naphthoxyethanol. Data would be presented as mean ± SD.

Table 2: Effect of β-Naphthoxyethanol on Apoptosis-Related Protein Expression

| Treatment Group | Bcl-2/Bax Ratio (relative to control) | Cleaved Caspase-3 (relative to control) |

| Control | 1.00 | 1.00 |

| Toxin (e.g., Aβ) | Data to be generated | Data to be generated |

| β-NE (5 µM) + Toxin | Data to be generated | Data to be generated |

Data would be derived from Western blot band densitometry, normalized to a loading control.

Table 3: In Vivo Efficacy of β-Naphthoxyethanol in a Stroke Model

| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score |

| Sham | 0 | 0 |

| Vehicle + MCAO | Data to be generated | Data to be generated |

| β-NE (10 mg/kg) + MCAO | Data to be generated | Data to be generated |

Data would be presented as mean ± SD.

Key Signaling Pathways in Neuroprotection

The following diagrams, rendered in DOT language, illustrate key signaling pathways that are often targeted in neuroprotective research and could be modulated by β-Naphthoxyethanol.

Conclusion

While direct evidence is currently lacking, the chemical structure of β-Naphthoxyethanol provides a rationale for investigating its potential as a neuroprotective agent. The proposed mechanisms—centering on antioxidant, anti-inflammatory, and anti-apoptotic activities—are well-established pillars of neuroprotection. The experimental protocols and workflow detailed in this guide offer a comprehensive roadmap for the systematic evaluation of β-Naphthoxyethanol, from initial in vitro screening to in vivo validation in relevant disease models. Should this compound demonstrate efficacy, it could represent a novel therapeutic lead for the treatment of a range of devastating neurological disorders. This whitepaper serves as a call to the research community to explore the untapped potential of β-Naphthoxyethanol and similar compounds in the urgent quest for effective neuroprotective therapies.

References

- 1. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection with Natural Antioxidants and Nutraceuticals in the Context of Brain Cell Degeneration: The Epigenetic Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effect of β-Lapachone against Glutamate-Induced Injury in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Naphthoflavone and Ethanol Reverse Mitochondrial Dysfunction in A Parkinsonian Model of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethanol Alleviates Amyloid-β-Induced Toxicity in an Alzheimer’s Disease Model of Caenorhabiditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Oxidants in Parkinson’s Disease Therapy: A Critical Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [Molecular mechanism of neuroprotective drugs against oxidative stress-induced neuronal cell death] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α- and β-Naphthoflavone synergistically attenuate H2O2-induced neuron SH-SY5Y cell damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleoylethanolamide, Neuroinflammation, and Alcohol Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Bcl-2 on Lipopolysaccharide-Induced Neuroinflammation in Cortical Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of saikosaponin-A in ethanol-induced glia-mediated neuroinflammation, oxidative stress via RAGE/TLR4/NFkB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ethanol induces mouse spermatogenic cell apoptosis in vivo through over-expression of Fas/Fas-L, p53, and caspase-3 along with cytochrome c translocation and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bad News for β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

A comprehensive overview of the hypothetical metabolic pathways of Anavenol (β-Naphthoxyethanol) and a proposed experimental framework for its in vivo characterization.

Introduction

This compound, chemically known as β-Naphthoxyethanol, is recognized for its anesthetic properties, particularly in veterinary medicine for horses.[1][2] Despite its use, detailed scientific literature on its in vivo metabolism and the full spectrum of its metabolites remains scarce. This guide is intended for researchers, scientists, and professionals in drug development, providing a theoretical framework for the biotransformation of this compound and a structured approach to its in vivo investigation. While concrete data on this compound's metabolic fate is not publicly available, this document leverages established principles of xenobiotic metabolism to predict potential pathways and outlines the necessary experimental protocols to elucidate them.

Predicted Metabolic Pathways of this compound

The biotransformation of xenobiotics like this compound typically occurs in two main phases: Phase I (functionalization) and Phase II (conjugation).[3] These reactions primarily take place in the liver and are designed to increase the water solubility of the compound, facilitating its excretion from the body.[3]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound (β-Naphthoxyethanol), the primary routes of Phase I metabolism are predicted to be oxidation reactions catalyzed by the Cytochrome P450 (CYP450) enzyme system.[3]

Potential Phase I reactions include:

-

O-dealkylation: Cleavage of the ether linkage to yield 2-naphthol (B1666908) and ethylene (B1197577) glycol.

-

Hydroxylation: Addition of a hydroxyl group to the naphthalene (B1677914) ring system.

-

Oxidation of the primary alcohol: The terminal hydroxyl group of the ethoxy side chain can be oxidized to an aldehyde and further to a carboxylic acid, forming β-naphthoxyacetaldehyde and β-naphthoxyacetic acid, respectively.

Caption: Hypothetical Phase I metabolic pathways of this compound.

Phase II Metabolism: Conjugation Reactions

The metabolites formed during Phase I, as well as the parent this compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions.[3] These reactions involve the addition of endogenous molecules to the drug or its metabolites, resulting in highly water-soluble compounds that are readily excreted in urine or bile.

Potential Phase II reactions for this compound and its Phase I metabolites (especially the hydroxylated metabolites and 2-naphthol) include:

-

Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl groups.[3]

-

Sulfation: Conjugation with a sulfonate group.[3]

Caption: Potential Phase II conjugation pathways for this compound and its metabolites.

Experimental Protocols for In Vivo Metabolism Studies

To empirically determine the metabolic fate of this compound, a structured experimental workflow is necessary. The following outlines a typical approach for in vivo drug metabolism studies.

1. Animal Model Selection and Dosing

-

Species Selection: While this compound is used in horses, initial metabolism studies often utilize rodent models (e.g., rats, mice) due to their well-characterized physiology and ease of handling. If species-specific differences in metabolism are suspected, studies in liver microsomes from different species, including equine, can be conducted.

-

Dosing: A single, non-toxic dose of this compound should be administered. The route of administration (e.g., intravenous, oral) should be relevant to its intended or potential clinical use.

2. Sample Collection

-

Urine and Feces: Samples should be collected at regular intervals post-dosing to capture the excretion profile of the parent drug and its metabolites.

-

Blood/Plasma: Serial blood samples should be taken to determine the pharmacokinetic profile of this compound and its major metabolites.

-

Tissue Distribution (Optional): At the end of the study, key tissues (e.g., liver, kidney, brain) can be harvested to assess drug and metabolite distribution.

3. Metabolite Profiling and Identification

-

Sample Preparation: Biological samples will require extraction (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the drug and its metabolites.

-

Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is the gold standard for separating and identifying metabolites.

-

Structural Elucidation: The exact structure of potential metabolites can be confirmed using tandem mass spectrometry (MS/MS) fragmentation patterns and comparison with synthesized reference standards.

4. Quantitative Analysis

-

Method Validation: A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required for the accurate quantification of this compound and its key metabolites in biological matrices.

-

Pharmacokinetic Analysis: The concentration-time data for the parent drug and metabolites are used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Caption: A generalized experimental workflow for studying this compound metabolism in vivo.

Data Presentation: Templates for Quantitative Analysis

Should experimental data become available, it should be organized into clear and concise tables to facilitate comparison and interpretation. Below are template tables for presenting pharmacokinetic and metabolite data.

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) |

| This compound | |||||

| Metabolite 1 | |||||

| Metabolite 2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance.

Table 2: Excretion Profile of this compound and its Metabolites in Urine and Feces (% of Administered Dose)

| Compound | Urine (0-24h) | Feces (0-48h) | Total Recovery |

| This compound | |||

| Metabolite 1 | |||

| Metabolite 2 | |||

| Total |

Conclusion

The in vivo metabolism of this compound has not been extensively reported in the scientific literature. However, based on its chemical structure and the fundamental principles of drug biotransformation, a series of Phase I and Phase II metabolic reactions can be hypothesized. This guide provides a theoretical framework for these potential pathways and outlines a robust experimental strategy to identify and quantify this compound's metabolites in vivo. The successful execution of these studies will be crucial for a comprehensive understanding of the safety and efficacy profile of this compound, providing valuable information for both veterinary and potentially other medical applications. Further research is essential to move from these predicted pathways to a definitive understanding of this compound's metabolic fate.

References

CAS number 93-20-9 toxicological data

An In-Depth Toxicological Guide to N-Phenyl-2-naphthylamine (CAS No. 135-88-6)

Disclaimer: The user initially requested toxicological data for CAS number 93-20-9, which corresponds to the chemical 2-(2-Naphthoxy)ethanol. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of in-depth toxicological data for this specific compound. Safety Data Sheets (SDS) for 2-(2-Naphthoxy)ethanol repeatedly state "no data available" for key toxicological endpoints such as acute toxicity, genotoxicity, and carcinogenicity.[1][2][3] The Globally Harmonized System (GHS) classification available from PubChem indicates that it causes serious eye irritation and is toxic to aquatic life with long-lasting effects.[4]

Due to the scarcity of detailed information for CAS 93-20-9, and in order to provide a comprehensive example of the requested in-depth technical guide, this document will focus on the toxicological profile of a similarly named compound, N-Phenyl-2-naphthylamine (CAS No. 135-88-6). A significant body of research is available for this chemical, allowing for a thorough review in the format requested.

Introduction

N-Phenyl-2-naphthylamine is an aromatic amine that has been used primarily as an antioxidant in the rubber industry, as well as in greases, and lubricating and transformer oils.[2] Its structural similarity to the known human bladder carcinogen 2-naphthylamine (B18577) has prompted extensive toxicological evaluation.[1] This guide provides a detailed overview of the toxicological data for N-Phenyl-2-naphthylamine, intended for researchers, scientists, and drug development professionals.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for N-Phenyl-2-naphthylamine.

Acute Toxicity

| Species | Route | Test Type | Value | Toxic Effects | Reference |

| Rat | Oral | LD50 | 8730 mg/kg | Behavioral - somnolence (general depressed activity) | [5] |

| Rat | Oral | LD50 | 8730 mg/kg | - | [6] |

| Rat | Inhalation | - | 900 mg/L (14 days) | Weight loss, slight erythrocytopenia, pulmonary emphysema | [7] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified N-Phenyl-2-naphthylamine as "not classifiable as to its carcinogenicity to humans (Group 3)".[8] This is based on inadequate evidence in humans and limited evidence in animals.[2][8]

| Species (Strain) | Route | Dosing Regimen | Key Findings | Reference |

| F344/N Rats | Oral (feed) | Up to 262 mg/kg bw/day for 2 years | No evidence of carcinogenicity. | [7] |

| B6C3F1 Mice | Oral (feed) | - | Increased incidence of hepatocellular tumors in males of one strain. Two rare kidney tumors were seen in female mice. | [4][8] |

| Mice | Subcutaneous | - | Increased total tumor incidence, and incidences of lung and liver neoplasms. | [4][8] |

| Mice | Inhalation | - | Lung carcinomas reported in one study. | [4][8] |

Genotoxicity

| Test System | Metabolic Activation | Result | Reference |

| Salmonella typhimurium | With and without S9 | Negative | [1] |

| Chromosomal aberrations (CHO) | With and without S9 | Negative | [1] |

| Sister Chromatid Exchange | Without S9 | Negative | [1] |

| Sister Chromatid Exchange | With S9 | Equivocal | [1] |

Experimental Protocols

NTP Carcinogenesis Bioassay in F344/N Rats and B6C3F1 Mice (Feed Studies)

Objective: To evaluate the carcinogenic potential of N-Phenyl-2-naphthylamine when administered in the diet to rats and mice for two years.

Methodology:

-

Test Substance: N-Phenyl-2-naphthylamine (approximately 98% pure, containing less than 1 ppm 2-naphthylamine).

-

Animals: F344/N rats and B6C3F1 mice of both sexes.

-

Administration: Diets containing various concentrations of N-Phenyl-2-naphthylamine were fed to the animals.

-

Duration: 2 years.

-

Endpoints: Survival, body weight, clinical signs, and histopathological examination of tissues for neoplasms.